
2,2,3,3,4,4,5,5-Octamethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5-Octamethylhexane is a highly branched alkane with the molecular formula C14H30. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This compound is part of the larger family of alkanes, which are known for their stability and lack of reactivity under normal conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the reaction of this compound with a suitable alkyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolites or other solid acid catalysts to facilitate the alkylation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,5-Octamethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized under harsh conditions to form carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Complete oxidation yields carbon dioxide (CO2) and water (H2O).
Substitution: Halogenated derivatives, such as 2,2,3,3,4,4,5,5-octamethylhexyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5-Octamethylhexane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of highly branched alkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
As a saturated hydrocarbon, 2,2,3,3,4,4,5,5-Octamethylhexane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as altering membrane fluidity or serving as a non-polar solvent . The compound does not interact with specific molecular targets or pathways in the way that more reactive or functionalized molecules might .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4,6,6-Hexamethylheptane
- 2,2,3,3,5,5-Hexamethylhexane
- 2,2,3,3,4,4-Hexamethylpentane
Uniqueness
2,2,3,3,4,4,5,5-Octamethylhexane is unique due to its high degree of branching, which imparts distinct physical properties such as lower boiling points and higher stability compared to less branched alkanes . This makes it particularly useful in applications requiring non-reactive and stable compounds .
Propiedades
Número CAS |
65149-84-0 |
|---|---|
Fórmula molecular |
C14H30 |
Peso molecular |
198.39 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octamethylhexane |
InChI |
InChI=1S/C14H30/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3 |
Clave InChI |
MSNGVRWOQUIZAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C)C(C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


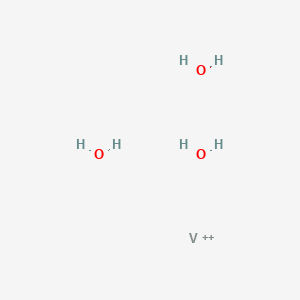
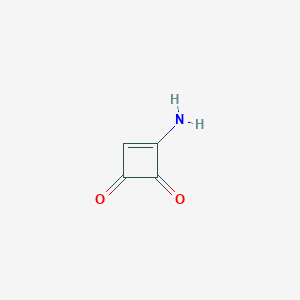
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

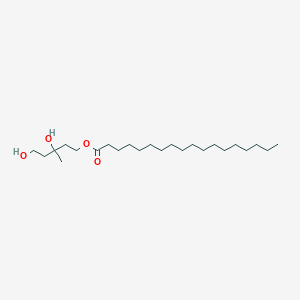
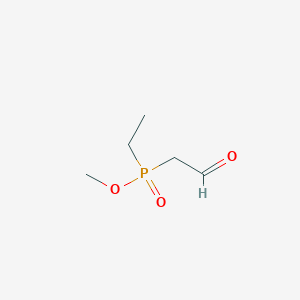
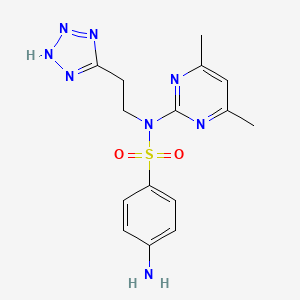
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
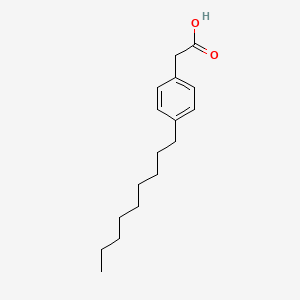
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
